molecular formula C27H46O2 B13431694 (2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol

(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol

Cat. No.: B13431694
M. Wt: 402.7 g/mol
InChI Key: BPPBJKQZMCOLIP-BLHMQUHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHOLESTEN-2-BETA, 3-BETA-DIOL typically involves the oxidation of cholesterol derivatives. One method involves the use of a Diels-Alder adduct of a steroid containing a 5,7-diene and a DELTA24 double bond. This adduct is reacted with an oxidizing agent to provide a 24,25-oxido moiety, followed by treatment with a reducing agent to cleave the adduct and convert the 24,25-oxido moiety to a 25-hydroxy group .

Industrial Production Methods

Industrial production methods for 5-CHOLESTEN-2-BETA, 3-BETA-DIOL are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-CHOLESTEN-2-BETA, 3-BETA-DIOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxysterol derivatives.

    Reduction: Reduction reactions can convert oxido moieties to hydroxy groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Solvents: Reactions are typically carried out in solvents such as benzene or methanol.

Major Products Formed

The major products formed from these reactions include various oxysterol derivatives, which have different biological activities and regulatory functions in lipid metabolism .

Scientific Research Applications

5-CHOLESTEN-2-BETA, 3-BETA-DIOL has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    25-Hydroxycholesterol: Another oxysterol with similar regulatory functions in cholesterol metabolism.

    7-Ketocholesterol: An oxysterol involved in the regulation of cholesterol homeostasis.

    Lanosterol: A precursor in the biosynthesis of cholesterol with regulatory roles in lipid metabolism.

Uniqueness

5-CHOLESTEN-2-BETA, 3-BETA-DIOL is unique due to its specific regulatory effects on cholesterol metabolism and its potential therapeutic applications in treating cholesterol-related disorders . Its ability to significantly decrease lipid levels in vivo sets it apart from other similar compounds .

Properties

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-11-12-22-20-10-9-19-15-24(28)25(29)16-27(19,5)23(20)13-14-26(21,22)4/h9,17-18,20-25,28-29H,6-8,10-16H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26-,27+/m1/s1

InChI Key

BPPBJKQZMCOLIP-BLHMQUHUSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CC(C(C4)O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.